6-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
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Overview
Description
6-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzamide typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting brominated product to the benzamide derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to minimize by-products and enhance the efficiency of the synthesis is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-2-fluoro-3-(trifluoromethyl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzamide: Similar structure but lacks the bromine atom.
3-(Trifluoromethyl)benzamide: Lacks both the bromine and fluorine atoms.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains multiple fluorine atoms and a bromine atom but differs in the position and type of functional groups
Uniqueness
6-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
CAS No. |
1352719-16-4 |
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Molecular Formula |
C8H4BrF4NO |
Molecular Weight |
286.02 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H4BrF4NO/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H2,14,15) |
InChI Key |
RTKSQPSSDTWVME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)N)Br |
Origin of Product |
United States |
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